3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-14-5-3-13(4-6-14)19(8-1-2-9-19)17(24)21-10-7-15(11-21)22-16(23)12-26-18(22)25/h3-6,15H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUNMZJWALPENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives and coupling reactions such as Suzuki-Miyaura coupling.
Attachment of the Cyclopentanecarbonyl Group: This can be achieved through acylation reactions using cyclopentanecarbonyl chloride.
Formation of the Thiazolidinedione Moiety: This step involves the reaction of thiazolidine with appropriate reagents to form the thiazolidinedione structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound differs from related thiazolidinediones in its substitution pattern:
- Core Modifications : Unlike triazole-substituted analogs (e.g., compound 4c in ), which feature a 1,2,3-triazole ring linked to the thiazolidinedione core, this compound incorporates a pyrrolidine ring fused to a cyclopentanecarbonyl group. This structural divergence may alter pharmacokinetic properties, such as solubility and membrane permeability.
- Substituent Profile : The 4-chlorophenyl group in this compound is attached to a cyclopentane ring, whereas analogs like 6a-o () include benzylidene or substituted benzyl groups directly linked to the triazole or thiazolidinedione core. The cyclopentane spacer could reduce steric hindrance and improve target engagement compared to bulkier substituents.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
